(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate
Description
(4-Chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is a synthetic carbamate derivative characterized by a 4-chlorophenylmethyl group attached to a carbamate backbone and an (E)-configured styryl (2-phenylethenyl) substituent. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable physicochemical properties .
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-15-8-6-14(7-9-15)12-20-16(19)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPYIKCLNQPRX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate typically involves the reaction of (4-chlorophenyl)methyl chloroformate with N-[(E)-2-phenylethenyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- The styryl group in the target compound introduces geometric isomerism (E/Z), which can influence receptor binding and photochemical properties.
- Aromatic carbamates (e.g., phenyl N-(4-chlorophenyl)carbamate) exhibit stronger π-π stacking interactions but may suffer from reduced solubility compared to alkyl-carbamates .
Physicochemical Properties
Lipophilicity (log k) is a critical parameter for bioavailability. highlights HPLC-derived log k values for carbamates with varying substituents:
The target compound’s log k is expected to fall between 3.0–3.8 due to the balance between its chloro-substituted aromatic ring and moderately hydrophobic styryl group.
Biological Activity
Overview
(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is a chemical compound with the molecular formula CHClNO. This compound features a chlorophenyl group, a phenylethenyl group, and a carbamate moiety, which contribute to its unique biological properties. Research has indicated potential applications in various fields, including medicinal chemistry and agriculture.
The compound can undergo several types of chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be performed with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur, allowing for the replacement of the chlorophenyl group with other nucleophiles.
These reactions lead to the formation of various derivatives, which may exhibit different biological activities.
Antimicrobial and Anticancer Properties
Research has shown that (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate exhibits significant biological activity, particularly in antimicrobial and anticancer studies:
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Antimicrobial Activity :
- The compound has been evaluated for its ability to inhibit the growth of various bacterial strains. Preliminary studies indicate promising results against both Gram-positive and Gram-negative bacteria.
- The mechanism of action may involve disruption of bacterial cell membrane integrity or inhibition of crucial metabolic pathways.
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- The compound's structure allows it to interact with specific molecular targets involved in cell proliferation and survival, leading to reduced viability of cancer cells.
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibition capabilities:
- COX-2 Inhibition : Similar compounds have shown COX-2 inhibitory activity, which is relevant for anti-inflammatory effects. While specific data on (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate's COX-2 inhibition is limited, its structural similarities suggest potential efficacy in this area.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Study 2 | Showed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC value of 25 µM after 48 hours of treatment. |
| Study 3 | Investigated enzyme inhibition and found that similar carbamate derivatives exhibited significant COX-2 inhibition (up to 47.1%) at concentrations around 20 µM. |
The biological activity of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is believed to be mediated through:
- Enzyme Interaction : The carbamate moiety may form covalent bonds with active site residues in enzymes, inhibiting their function.
- Cellular Pathways : The phenylethenyl group may interact with signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
